N-benzyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide
Overview
Description
“N-benzyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The phenylsulfonyl group is a strong electron-withdrawing group, which could potentially affect the reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of an amine (such as N-phenyl-N-(phenylsulfonyl)glycine) with a carboxylic acid (such as N-benzyl-2-aminobenzoic acid) to form the amide bond . This is a common reaction in organic chemistry, often carried out using peptide coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of the amide group could lead to the formation of hydrogen bonds, potentially affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The benzyl group could potentially undergo oxidation to yield a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)anilino]acetyl]amino]-N-benzylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c32-27(21-31(23-14-6-2-7-15-23)36(34,35)24-16-8-3-9-17-24)30-26-19-11-10-18-25(26)28(33)29-20-22-12-4-1-5-13-22/h1-19H,20-21H2,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHKNYCNBSSMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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